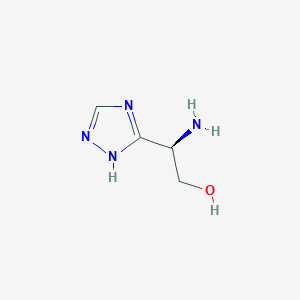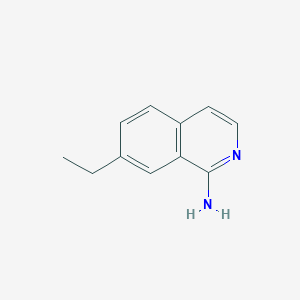
7-Ethylisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethylisoquinolin-1-amine is a heterocyclic organic compound belonging to the isoquinoline family Isoquinolines are aromatic compounds characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-Ethylisoquinolin-1-amine, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, metal-catalyzed cyclization reactions, such as those using palladium or copper catalysts, are commonly used . These methods allow for the large-scale production of isoquinoline derivatives with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Ethylisoquinolin-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives, N-oxides.
Reduction: Amines, hydroxylamines.
Substitution: Alkylated or acylated isoquinolines.
Scientific Research Applications
7-Ethylisoquinolin-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethylisoquinolin-1-amine involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and DNA intercalators . These interactions can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its use in the synthesis of various alkaloids and pharmaceuticals.
Tetrahydroisoquinoline: A reduced form of isoquinoline, often found in natural alkaloids with significant biological activity.
Uniqueness: 7-Ethylisoquinolin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 7-position can affect the compound’s electronic properties and steric interactions, making it distinct from other isoquinoline derivatives .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
7-ethylisoquinolin-1-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3,(H2,12,13) |
InChI Key |
FGVGCCJGNFVKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)

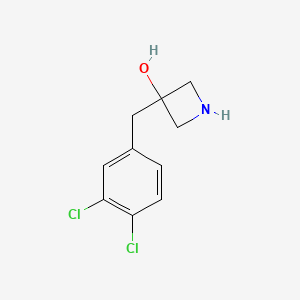
![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)
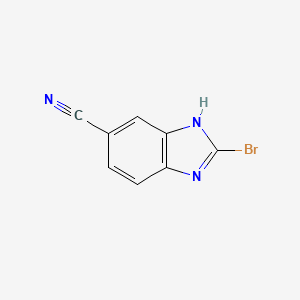

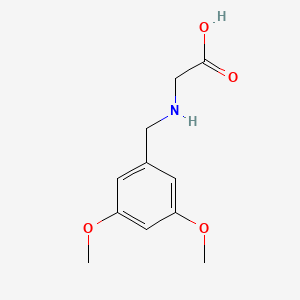
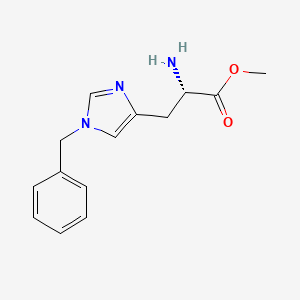
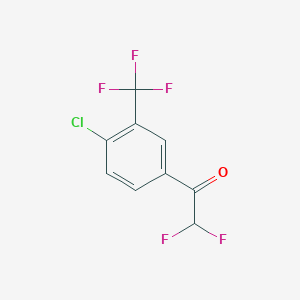
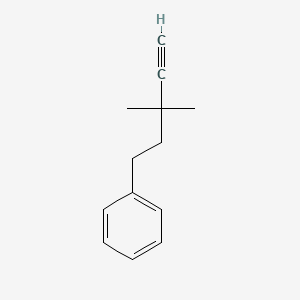
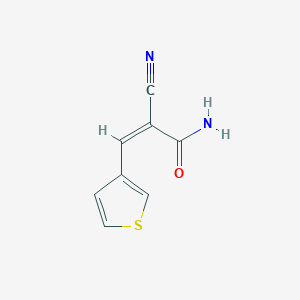

![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
